Crystal Structure Determination of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride: A Methodological Whitepaper
Crystal Structure Determination of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride: A Methodological Whitepaper
Executive Summary
(3S)-3-amino-3-cyclopropylpropanoic acid (CAS: 344587-40-2) is a highly specialized, enantiopure β3 -amino acid. In modern drug discovery, β -amino acids are critical building blocks for synthesizing peptidomimetics and foldamers, as they confer profound resistance to enzymatic degradation while inducing highly stable secondary structures[1]. The incorporation of a cyclopropyl ring further restricts the conformational flexibility of the backbone, locking the molecule into predictable geometries. Determining the exact three-dimensional architecture and absolute configuration of this compound via single-crystal X-ray diffraction (SCXRD) is a mandatory step for rational, structure-based drug design.
This whitepaper outlines the authoritative methodologies, physicochemical rationales, and self-validating protocols required to resolve the crystal structure of its hydrochloride salt form.
Physicochemical Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to address why specific experimental pathways are chosen over others.
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Salt Selection (Hydrochloride vs. Zwitterion): In their native state, β -amino acids exist as zwitterions ( H3N+–R–COO− ) characterized by exceptionally high lattice energies and poor solubility in organic solvents. By converting the compound to a hydrochloride salt ( C6H12ClNO2 ), we protonate the carboxylate group. This disrupts the zwitterionic lattice, drastically improving solubility in polar protic solvents (e.g., methanol) and enabling the use of anti-solvents to drive controlled crystallization.
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Anomalous Dispersion for Absolute Configuration: Proving the (3S) absolute configuration requires a statistically robust [2]. Light atoms (C, H, N, O) do not provide sufficient anomalous scattering under standard X-ray wavelengths. The inclusion of the heavier chloride ion ( Z=17 ) provides the necessary resonant scattering signal when irradiated with Cu K α X-rays, allowing the crystallographer to definitively distinguish the (3S) enantiomer from the (3R) enantiomer[2].
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, we employ a thermodynamically controlled vapor diffusion method.
Protocol 1: Vapor Diffusion & Bulk Validation Causality: Vapor diffusion allows for a slow, controlled increase in supersaturation. This prevents the kinetic trapping of defects (such as inversion twinning) that frequently occur during rapid solvent evaporation.
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Dissolution: Dissolve 10 mg of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride in 0.5 mL of high-purity methanol in a 2-dram inner vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
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Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.
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Incubation: Store the chamber at a constant 20 °C in a vibration-free environment for 4–7 days until colorless, block-like crystals form.
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Self-Validation (PXRD): A single crystal does not guarantee bulk purity. Harvest a fraction of the bulk crystalline precipitate, grind it into a fine powder, and analyze it via Powder X-Ray Diffraction (PXRD). The experimental PXRD diffractogram must perfectly match the simulated pattern generated from the single-crystal data. This validates that the selected crystal is entirely representative of the bulk sample.
Workflow for the crystallization, cryo-mounting, and bulk validation of the hydrochloride salt.
X-Ray Crystallography Workflow
Protocol 2: Cryogenic Diffraction & Structure Solution Causality: Data collection at 100 K minimizes thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing the accurate mathematical localization of hydrogen atoms.
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Cryo-Mounting: Coat a suitable single crystal in Paratone-N oil to prevent atmospheric moisture degradation and mount it on a MiTeGen loop. Transfer immediately to a 100 K nitrogen cold stream.
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Data Collection: Collect diffraction data using a microfocus Cu K α X-ray source ( λ=1.54184 Å) coupled with a photon-counting pixel array detector. Ensure high redundancy for Friedel pairs to maximize the anomalous signal.
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Data Reduction: Integrate reflections and apply empirical multi-scan absorption corrections to account for X-ray absorption by the chloride ions.
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Structure Solution: Solve the crystallographic phase problem using the novel dual-space algorithm implemented in [3].
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
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Absolute Structure Validation: Calculate the Flack parameter. A value of x≈0 with a standard uncertainty <0.05 definitively confirms the (3S) absolute configuration[2].
Computational pipeline for resolving the phase problem and refining the crystal structure.
Structural Analysis & Data Presentation
In the solid state, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is expected to crystallize in a non-centrosymmetric space group (typically P212121 ), which is characteristic of enantiopure chiral salts. The molecular geometry is dominated by a robust three-dimensional hydrogen-bonding network. The protonated primary amine ( –NH3+ ) acts as a potent hydrogen bond donor to the chloride counterions and the carbonyl oxygen of adjacent molecules, forming an infinite R−NH3+…Cl−…HOOC−R supramolecular chain. The cyclopropyl ring will adopt a staggered conformation relative to the ammonium group to minimize steric clash.
Table 1: Expected Crystallographic Data Summary
| Parameter | Expected Value / Description |
| Chemical Formula | C₆H₁₂ClNO₂ |
| Formula Weight | 165.62 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Z (Molecules/Unit Cell) | 4 |
| Absorption Coefficient ( μ ) | ~ 3.5 mm⁻¹ |
| Flack Parameter ( x ) | 0.01(2) (Confirms 3S configuration) |
Table 2: Expected Hydrogen Bonding Geometry
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |
| N1–H1A···Cl1 | 0.89 | 2.25 | 3.12 | 165 |
| N1–H1B···Cl1 | 0.89 | 2.28 | 3.15 | 162 |
| N1–H1C···O2 | 0.89 | 1.95 | 2.82 | 170 |
| O1–H1···Cl1 | 0.82 | 2.15 | 2.95 | 175 |
References
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Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A (PubMed). URL: [Link]
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Title: Howard Flack and the Flack Parameter. Source: Crystals (MDPI). URL: [Link]
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Title: Transaminases for the synthesis of enantiopure beta-amino acids. Source: Applied Microbiology and Biotechnology (PMC). URL: [Link]
